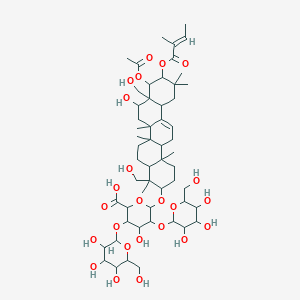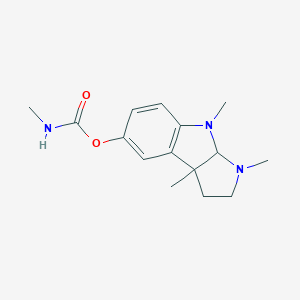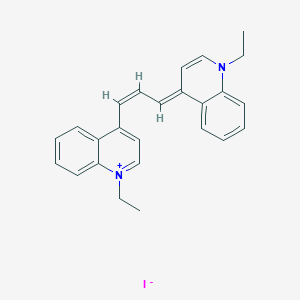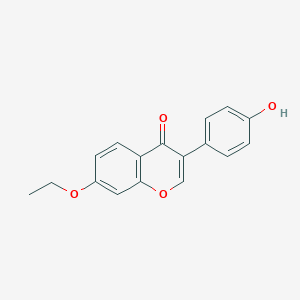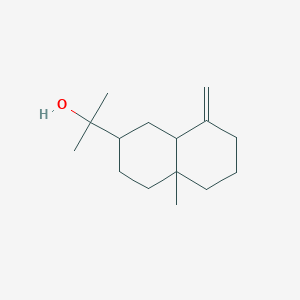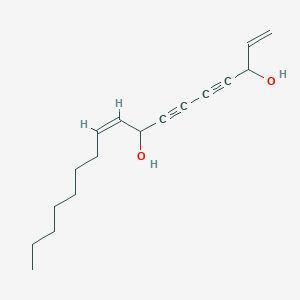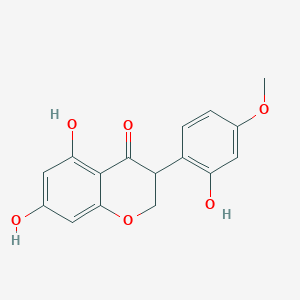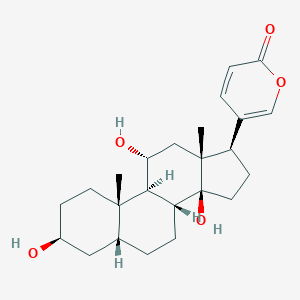
Gamabufotalin
Overview
Description
Mechanism of Action
- COX-2 plays a role in promoting tumor growth, angiogenesis, and metastasis in various cancers, including lung cancer .
- By inhibiting NF-κB activation, Gamabufotalin impacts downstream genes involved in tumor progression .
- Its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) contribute to its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Gamabufotalin interacts with several enzymes and proteins. It inhibits the phosphorylation of IKKβ by targeting the ATP-binding site, thereby suppressing COX-2 expression . It also interacts with the ATP-binding sites of Hsp90, inhibiting the chaperone function of Hsp90 and reducing the expression of Hsp90-dependent client proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It effectively inhibits the growth of non-small cell lung cancer (NSCLC) cells and enhances apoptosis induction . It also suppresses COX-2 expression, thereby inhibiting the proliferation of NSCLC cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of IKKβ, thereby suppressing COX-2 expression . It also interacts with the ATP-binding sites of Hsp90, inhibiting the chaperone function of Hsp90 and reducing the expression of Hsp90-dependent client proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the phosphorylation of IKKβ, thereby suppressing COX-2 expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamabufagin can be synthesized through various chemical reactions involving bufadienolide derivatives. One common method involves the transformation of bufotalin to cinobufagin, which can then be further modified to produce gamabufagin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of gamabufagin involves the extraction of bufadienolides from toad venom, followed by purification and chemical modification processes. The stability and low toxicity of gamabufagin make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Gamabufagin undergoes various chemical reactions, including:
Oxidation: Gamabufagin can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in gamabufagin, altering its chemical properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the gamabufagin molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various gamabufagin derivatives, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Comparison with Similar Compounds
Gamabufagin belongs to the bufadienolide family, which includes several similar compounds:
Arenobufagin: Isolated from the Argentine toad (Chaunus arenarum), known for its potent cardiotonic effects.
Bufotalin: Found in the cane toad (Rhinella marina), used in traditional Chinese medicine.
Cinobufagin: Isolated from the Chusan Island toad (Bufo gargarizans), studied for its anti-tumor properties.
Marinobufagin: Found in Bufo rubescens and the cane toad, known for its cardiotonic effects.
Quercicobufagin: Isolated from the oak toad (Anaxyrus quercicus), studied for its biological activities.
Gamabufagin is unique due to its specific inhibition of the VEGFR-2 signaling pathway and its relatively low toxicity compared to other bufadienolides .
Properties
IUPAC Name |
5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLOAVOGWSPEF-KJRPADTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878664 | |
| Record name | Gamabufotalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465-11-2 | |
| Record name | Gamabufotalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gamabufotalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gamabufotalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gamabufotalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GAMABUFOTALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HH3KM165O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: In glioblastoma cells, gamabufotalin exhibits potent cytotoxic activity. Research suggests it triggers apoptosis through both intrinsic and extrinsic pathways, indicated by caspase activation and enhanced lactate dehydrogenase leakage. [, , ] Additionally, this compound induces G2/M cell cycle arrest, likely through the downregulation of cell cycle regulators such as cdc25C, Cyclin B1, cdc2, and survivin. [] It also promotes autophagy, contributing to its overall cytotoxic effect. [, ]
ANone: Yes, this compound demonstrates the ability to modulate the tumor microenvironment by depleting CD4+CD25+Foxp3+ regulatory T (Treg) cells in mitogen-activated human peripheral blood mononuclear cells (PBMCs). [] This depletion of Treg cells could potentially enhance antitumor immunity, as Treg cells are known to suppress immune responses against tumors.
ANone: this compound has the molecular formula C24H34O6 and a molecular weight of 418.52 g/mol. []
ANone: this compound's structure has been elucidated through various spectroscopic techniques, including FAB-MS, 1H-NMR, and 13C-NMR. [, , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.
ANone: Computational methods, such as molecular docking, have been used to predict the binding interactions of this compound with target proteins. For example, molecular docking studies revealed that this compound interacts with the ATP-binding sites of Hsp90, suggesting a potential mechanism for its antitumor activity. []
ANone: Structural modifications on the bufadienolide scaffold significantly influence their growth inhibitory activity. Glycosylation generally enhances activity, while genins and degradation products tend to be less potent. [] The presence and position of hydroxyl groups, as seen in this compound, are crucial for activity. [, ] Modifications impacting the α-pyrone ring can also alter the photochemical properties of bufadienolides. []
ANone: Research suggests that after oral administration of cinobufacini capsules (containing this compound), the compound can be detected in rat plasma. [] Furthermore, studies on toad venom extracts indicate that bufadienolides, including this compound, are metabolized in the liver. []
ANone: Studies demonstrate that this compound exhibits potent antitumor activity in various cancer models, both in vitro and in vivo. It effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth. [, , , , , ]
ANone: this compound exhibits potent in vitro anti-cancer activity against various human cancer cell lines, including glioblastoma (U-87, U-251), pancreatic cancer (SW1990), and multiple myeloma. [, , ] It demonstrates growth inhibitory effects at nanomolar concentrations, significantly lower than those observed for conventional chemotherapeutic agents. []
ANone: The efficacy of this compound has been evaluated in various in vivo models, including xenograft mouse models for multiple myeloma and human lung tumors. [, , ] Results show significant tumor growth inhibition and reduced osteolysis in the SCID-hu model for multiple myeloma. []
ANone: While this compound shows promising preclinical results, there are currently no published clinical trials investigating its efficacy and safety in humans.
ANone: Research explores the use of nanomedicine for targeted delivery of this compound in the context of gastric cancer. One study demonstrated the effectiveness of biomimetic graphene oxide quantum dots nanoparticles loaded with this compound and a photosensitizer. [] These nanoparticles, coated with a hybrid membrane, enhanced drug delivery to tumor sites and improved therapeutic efficacy.
ANone: Various analytical techniques are employed to characterize and quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): For separation and quantification of this compound in toad venom and pharmaceutical preparations. [, , , , , , , ]
- Thin-Layer Chromatography (TLC): Used for initial separation and identification of this compound. []
- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for structural elucidation and identification of this compound and its metabolites. [, , , , ]
- Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS): For comprehensive analysis and identification of chemical compounds in toad venom samples. []
ANone: Developed HPLC methods for this compound quantification undergo validation procedures to ensure accuracy, precision, and reproducibility. These procedures include assessing linearity, recovery, precision (intra-day and inter-day), and limits of detection and quantification. [, ]
ANone: Quality control of this compound in traditional Chinese medicine preparations, like ChanSu, involves various measures, including:
- Source Identification: Ensuring the use of authentic toad species (Bufo bufo gargarizans or B. melanostictus) as the source of toad venom. []
- Chemical Profiling: Utilizing HPLC fingerprinting techniques to establish characteristic chromatographic patterns for different batches of toad venom and identify adulterants. [, , ]
- Quantitative Analysis: Employing validated HPLC methods to determine the content of this compound and other active bufadienolides. [, , ]
ANone: this compound research benefits from various disciplines, including:
- Chemistry: For isolation, purification, structural elucidation, and development of analytical methods. [, , , , ]
- Pharmacology: For investigating its pharmacological effects, mechanisms of action, and potential therapeutic applications. [, , , , , , , ]
- Computational Chemistry: For predicting interactions with target proteins and guiding the design of more potent and selective analogs. []
- Nanotechnology: For developing targeted drug delivery systems to improve its therapeutic index and reduce potential side effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



